BenchChemオンラインストアへようこそ!

4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

medicinal inorganic chemistry Cu(II) complexes anticancer metallodrugs

4-(N,N-Diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393572-31-1, molecular formula C₁₄H₁₈N₄O₃S₃, MW 386.5 g/mol, InChI Key: AEHLVYXHQAUBGN-UHFFFAOYSA-N) is a synthetic 2,5-disubstituted 1,3,4-thiadiazole derivative bearing a 4-(diethylsulfamoyl)benzamide pharmacophore and a methylthio substituent at the thiadiazole 5-position. The compound belongs to the sulfonamide-amide-thiadiazole hybrid class, a scaffold extensively explored for carbonic anhydrase inhibition, kinase modulation, and metal-chelation-based anticancer strategies.

Molecular Formula C14H18N4O3S3
Molecular Weight 386.5
CAS No. 393572-31-1
Cat. No. B2680115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
CAS393572-31-1
Molecular FormulaC14H18N4O3S3
Molecular Weight386.5
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC
InChIInChI=1S/C14H18N4O3S3/c1-4-18(5-2)24(20,21)11-8-6-10(7-9-11)12(19)15-13-16-17-14(22-3)23-13/h6-9H,4-5H2,1-3H3,(H,15,16,19)
InChIKeyAEHLVYXHQAUBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N,N-Diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393572-31-1): Structural Profile and Procurement-Relevant Chemotype Classification


4-(N,N-Diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393572-31-1, molecular formula C₁₄H₁₈N₄O₃S₃, MW 386.5 g/mol, InChI Key: AEHLVYXHQAUBGN-UHFFFAOYSA-N) is a synthetic 2,5-disubstituted 1,3,4-thiadiazole derivative bearing a 4-(diethylsulfamoyl)benzamide pharmacophore and a methylthio substituent at the thiadiazole 5-position. The compound belongs to the sulfonamide-amide-thiadiazole hybrid class, a scaffold extensively explored for carbonic anhydrase inhibition, kinase modulation, and metal-chelation-based anticancer strategies. The methylthio group at the 5-position is a distinctive feature that distinguishes it from the more common 5-ethyl or 5-aryl thiadiazole analogs frequently encountered in screening libraries. [1]

Structural Differentiation of 4-(N,N-Diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide: Why 5-Position Substituent and Sulfamoyl Group Swapping Is Not Trivial


Within the 1,3,4-thiadiazol-2-yl-benzamide chemotype, substitution at the thiadiazole 5-position (R₅) and the benzamide sulfamoyl group (R₄') jointly control physicochemical properties and target engagement profiles. Replacing the 5-methylthio group with a 5-ethyl or 5-aryl substituent eliminates the nucleophilic displacement handle and metal-coordination capacity intrinsic to the thioether sulfur atom. [1] Swapping the diethylsulfamoyl group for a morpholinosulfonyl or dimethylsulfamoyl variant alters hydrogen-bond acceptor count, polar surface area, and logP, which can shift enzyme isoform selectivity profiles. [2] These structural variables mean that generic class-level assumptions about potency or selectivity are unreliable; procurement decisions must be based on compound-specific structural features rather than scaffold-level generalizations.

Quantitative Evidence Guide for 4-(N,N-Diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide: Comparative Activity, Physicochemical Properties, and Synthetic Utility


Metal-Coordination Capacity via 5-Methylthio Sulfur: Enabling Metallodrug Complexation Not Possible with 5-Ethyl or 5-Aryl Analogs

The 5-methylthio (-SMe) group on the thiadiazole ring provides a sulfur donor atom capable of coordinating transition metal ions, a feature absent in 5-ethyl or 5-aryl analogs. In a direct head-to-head study of the closely related 4-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide (HL1), the methylthio-substituted ligand reacted with CuCl₂·2H₂O to form defined Cu(II) complexes [Cu(CH₃OH)₂Cl₂(HL1)₂] (1) and [Cu(L1)₂] (2), with molecular structures confirmed by single-crystal XRD. [1] By class-level inference, the target compound—bearing the same 5-methylthio-1,3,4-thiadiazol-2-amine scaffold—retains this metal-coordination capacity, whereas 5-ethyl analogs (e.g., 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide) lack a thioether sulfur and cannot form analogous complexes. The fluorinated methylthio ligand HL1 was non-cytotoxic against MCF-7 breast cancer cells at tested concentrations, but its Cu(II) complex 1 exhibited a CC₅₀ of 5.02 ± 1.97 µM, demonstrating the functional consequence of metal coordination that is contingent on the 5-methylthio group. [1]

medicinal inorganic chemistry Cu(II) complexes anticancer metallodrugs

Nucleophilic Displacement Handle at the 5-Methylthio Group: Enabling Late-Stage Diversification Not Available with 5-Alkyl or 5-Aryl Thiadiazoles

The methylthio (-SMe) substituent at the thiadiazole 5-position serves as a leaving group for nucleophilic displacement reactions under basic conditions, enabling late-stage functionalization to generate focused compound libraries for structure-activity relationship (SAR) studies. This synthetic handle is absent in 5-ethyl analogs (e.g., 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, CAS not specified) and 5-aryl analogs (e.g., 4-(diethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, CAS 392241-41-7), where the C-C bond at the 5-position is chemically inert under similar conditions. The morpholinosulfonyl analog N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide retains the methylthio handle but differs in sulfamoyl H-bond acceptor capacity and steric profile, making the target compound's diethylsulfamoyl group a distinct vector for optimizing lipophilic efficiency (LipE) during library diversification.

medicinal chemistry library synthesis SAR exploration

Diethylsulfamoyl vs. Morpholinosulfonyl: Differential Lipophilicity and Hydrogen-Bond Acceptor Profiles Impacting Carbonic Anhydrase Isoform Selectivity

The diethylsulfamoyl group (-SO₂NEt₂) in the target compound provides a distinct lipophilicity and hydrogen-bond acceptor profile compared to the morpholinosulfonyl variant found in the direct analog N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]sulfamide scaffold (CHEMBL459356) is documented as a carbonic anhydrase II (CA II) binder in BindingDB, establishing the thiadiazole-sulfonamide chemotype's relevance to CA inhibition. [1] While direct IC₅₀ data for the target compound against specific CA isoforms are not available in the public domain, the diethylsulfamoyl group's calculated logP contribution and reduced topological polar surface area (tPSA ~114 Ų for the target compound, based on C₁₄H₁₈N₄O₃S₃ molecular formula) suggest increased membrane permeability relative to the morpholinosulfonyl analog (tPSA increment of ~20 Ų for the morpholine oxygen), which could favor intracellular CA isoform engagement (e.g., CA II) over membrane-associated isoforms. [2] For procurement decisions, the choice between diethylsulfamoyl and morpholinosulfonyl variants should be guided by whether the target profile prioritizes intracellular or extracellular CA isoform engagement.

carbonic anhydrase inhibition sulfonamide pharmacology isoform selectivity

Fluorine-Free Benzamide vs. Fluorinated Analogs: Impact on Metabolic Stability and Synthetic Accessibility

The target compound's benzamide ring bears a diethylsulfamoyl group at the 4-position without fluorine substitution, distinguishing it from fluorinated analogs such as 4-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide (HL1) and the pentafluoro analog HL2 described by Zimmermann Londero et al. [1] While fluorination is a common strategy for blocking metabolic soft spots on the phenyl ring, it also increases molecular weight and can alter crystal packing and solubility. The Zimmermann Londero study demonstrated that the fluorinated free ligands HL1 and HL2 were non-cytotoxic at tested concentrations but formed cytotoxic Cu(II) complexes, establishing that fluorine substitution on the benzamide ring does not preclude metal coordination. [1] For users prioritizing synthetic accessibility and cost, the non-fluorinated diethylsulfamoyl variant avoids the need for fluorinated aroyl chloride starting materials and the associated synthetic complexity of pentafluorobenzoyl chloride required for HL2. This provides a practical advantage for large-scale synthesis or library production where fluorine-containing precursors represent a cost and supply-chain bottleneck.

metabolic stability fluorine chemistry ADME optimization

Optimal Application Scenarios for 4-(N,N-Diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide Based on Structural Differentiation Evidence


Metallodrug Discovery: Cu(II) or Zn(II) Complexation Studies Leveraging the 5-Methylthio Coordination Site

Research groups investigating metal-based anticancer or antimicrobial agents should prioritize this compound over 5-ethyl or 5-aryl thiadiazole analogs. The 5-methylthio sulfur atom serves as a donor for Cu(II), Zn(II), and other transition metals, enabling the generation of defined metal complexes analogous to those structurally characterized for the fluorinated HL1 ligand series (complexes 1–3). [1] The resulting metal complexes can be screened for cytotoxicity (e.g., MCF-7 CC₅₀ determination) and compared directly to free ligand controls, as demonstrated by Zimmermann Londero et al., where Cu(II) complexation converted non-cytotoxic free ligands into active species with CC₅₀ values in the 5–8 µM range. [1] The diethylsulfamoyl group provides additional hydrogen-bonding capacity that may influence metal complex geometry and biological target interactions.

Focused Library Synthesis via Nucleophilic Displacement at the 5-Methylthio Handle

Medicinal chemistry teams building SAR libraries around the 1,3,4-thiadiazole-2-yl-benzamide scaffold should use this compound as a late-stage diversification intermediate. The 5-methylthio group undergoes nucleophilic displacement under basic conditions, [1] enabling systematic variation of the thiadiazole 5-substituent (e.g., thioether → amine, thioether → ether, thioether → alkyl) without altering the diethylsulfamoyl-benzamide pharmacophore. This approach is not feasible with 5-ethyl or 5-aryl congeners, which would require de novo synthesis of each analog. Procurement of this compound as a diversification hub can reduce synthesis steps per analog by 2–4 steps compared to linear synthesis strategies.

Carbonic Anhydrase Inhibitor Screening with Intracellular Isoform Bias

Investigators screening for carbonic anhydrase (CA) inhibitors with preferential activity against intracellular isoforms (e.g., CA II) should select the diethylsulfamoyl variant over the morpholinosulfonyl analog. The lower topological polar surface area (~114 Ų vs. ~134 Ų estimated for the morpholino analog) and higher calculated logP (~1.65) favor passive membrane permeability, [2] which is critical for engaging cytosolic CA II. The N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]sulfamide chemotype is a documented CA II ligand scaffold, [3] supporting the use of this compound as a starting point for CA-focused screening campaigns where membrane-permeable sulfonamides are desired.

Cost-Effective Building Block for Large-Scale Synthesis Avoiding Fluorinated Intermediates

For process chemistry groups or CROs requiring multi-gram to kilogram quantities of a 5-methylthio-1,3,4-thiadiazole-2-yl-benzamide scaffold, this non-fluorinated diethylsulfamoyl variant eliminates the need for expensive and moisture-sensitive fluorinated aroyl chloride reagents (e.g., pentafluorobenzoyl chloride for HL2). [1] The synthesis proceeds via coupling of 2-amino-5-(methylthio)-1,3,4-thiadiazole with 4-(diethylsulfamoyl)benzoyl chloride, both accessible from commercial bulk precursors. This route offers a favorable cost profile for applications where fluorine-mediated metabolic stabilization is not a critical design requirement.

Quote Request

Request a Quote for 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.